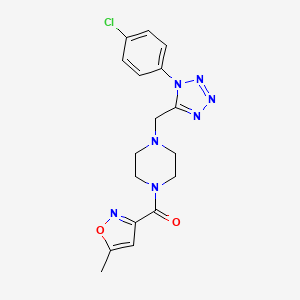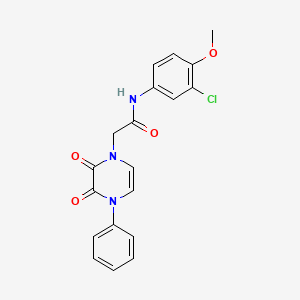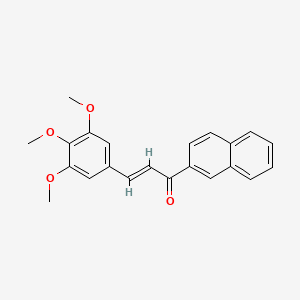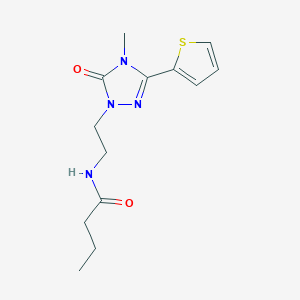![molecular formula C10H17NO6S B2567077 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid CAS No. 1408729-26-9](/img/structure/B2567077.png)
3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO6S and its molecular weight is 279.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry and Biochemistry of Alpha-Oxoaldehydes
Methylglyoxal in Living Organisms
Methylglyoxal (MG) and glyoxalases play significant roles in metabolic networks, extending from chemistry to biological implications. This comprehensive overview covers MG metabolism and toxicity across various species, highlighting its effects on energy production, free radical generation, and cell killing. It discusses the production of alpha-oxoaldehyde in the environment and its potential as a risk factor and its role in diseases. The paper suggests a shift in the significance of the methylglyoxalase pathway from an essential component for the reductive citric acid cycle in early evolution to a detoxification route in contemporary metabolism, with implications for diabetes and cancer research (Kalapos, 1999).
Biotechnological Production and Recovery
Downstream Processing of Biologically Produced Diols
The review addresses methods for the recovery and purification of 1,3-propanediol and 2,3-butanediol, highlighting the cost challenges associated with separation from fermentation broth. It discusses various separation technologies, emphasizing the need for improvements in yield, purity, and energy consumption (Xiu & Zeng, 2008).
Biotechnological Routes Based on Lactic Acid Production
This article reviews the production of valuable chemicals from lactic acid via biotechnological routes, considering lactic acid as a feedstock for green chemistry. It outlines the potential for producing chemicals like pyruvic acid, acrylic acid, and lactate ester from lactic acid (Gao, Ma, & Xu, 2011).
Environmental and Safety Applications
Reduction of Cr(VI) to Cr(III) Mediated by Carboxylic Acids
This review focuses on the detoxification process mediated by carboxylic acids for the reduction of toxic Cr(VI) to less harmful Cr(III), highlighting the significance of carboxylic acids in natural environments and industrial effluents. It discusses the mechanisms and efficiency of this reduction process, offering insight into potential remediation strategies for Cr(VI)-contaminated waters and sites (Jiang et al., 2019).
Pharmacological and Therapeutic Applications
Cinnamic Acid Derivatives as Anticancer Agents
This review highlights the medicinal research on cinnamic acid derivatives, emphasizing their underutilization in anticancer research despite their traditional use. It discusses the synthesis and biological evaluation of various cinnamic acid derivatives, suggesting their potential as effective antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Antioxidant Properties of Hydroxycinnamic Acids
This article reviews the structure-activity relationships of hydroxycinnamic acids (HCAs) and their derivatives, focusing on the modifications that influence antioxidant activity. It identifies the ortho-dihydroxy phenyl group (catechol moiety) as crucial for antioxidant activity and discusses the potential of optimizing HCA structures for better antioxidant properties (Razzaghi-Asl et al., 2013).
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6S/c1-9(2,3)17-8(14)11-10(7(12)13)4-5-18(15,16)6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYVIWHKDHTLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCS(=O)(=O)C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/no-structure.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2566996.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2566997.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B2566999.png)

![(2E)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-3-phenylprop-2-enamide](/img/structure/B2567002.png)
![N-(1,3-benzothiazol-2-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2567003.png)




![(E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2567012.png)
![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2567017.png)
